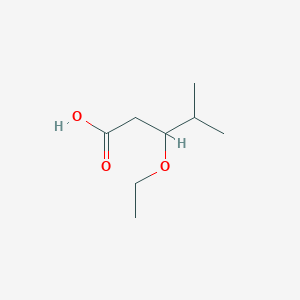

3-Ethoxy-4-methylpentanoic acid

Overview

Description

3-Ethoxy-4-methylpentanoic acid is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-methylpentanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms would be determined by various factors such as the presence of functional groups and the specific synthesis process used.Scientific Research Applications

Synthesis and Chemical Reactions

3-Ethoxy-4-methylpentanoic acid and its analogs have been studied for their roles in various chemical syntheses and reactions. For instance, studies have investigated its use in the formation of substituted esters in red wine, highlighting its contribution to wine's aromatic qualities. This involves the quantification of substituted acids, including their enantiomeric forms, in commercial wines (Lytra et al., 2017). Another study detailed the reaction mechanisms involving 3-methylpentanoic acid, a related compound, using online NMR spectroscopy, providing insights into the synthesis of pharmaceutical ingredients (Dunn et al., 2016).

Aroma and Flavor Contributions

A significant area of research is the contribution of 3-Ethoxy-4-methylpentanoic acid derivatives to aroma and flavor, particularly in alcoholic beverages. For example, a method was developed for the quantitative determination of hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This study revealed how these compounds might contribute to sensory effects in these beverages (Gracia-Moreno et al., 2015). Additionally, the analysis of varietal thiols in wine has been improved by novel derivatization methods, facilitating the study of aroma compounds in oenology (Herbst-Johnstone et al., 2013).

Biological and Environmental Safety

Safety assessments have been conducted on similar compounds like 4-methylpentanoic acid. These assessments cover a range of endpoints such as genotoxicity, reproductive toxicity, and environmental safety, ensuring the responsible use of these compounds in various applications (Api et al., 2020).

Potential Antibacterial Properties

Compounds structurally similar to 3-Ethoxy-4-methylpentanoic acid, such as derivatives isolated from natural sources, have shown antibacterial activity. For instance, a compound isolated from Siegesbeckia glabrescens demonstrated antibacterial properties against certain strains, indicating potential applications in developing new antibacterial agents (Kim et al., 2012).

Chemical Communication in Insects

Interestingly, related compounds have been identified in the chemical communication systems of insects. For example, 3-ethyl-4-methylpentanol, a minor component of the sex pheromone in certain ant species, plays a critical role in mating behavior, demonstrating the diverse biological significance of these compounds (Castracani et al., 2008).

properties

IUPAC Name |

3-ethoxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMKLKTPSAIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-methylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

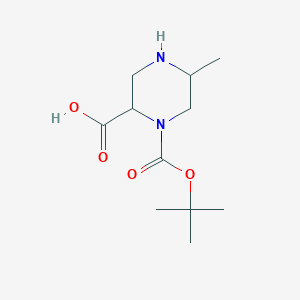

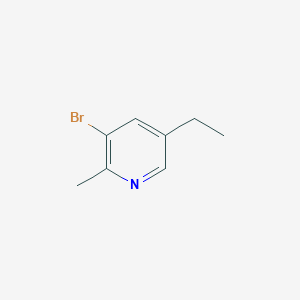

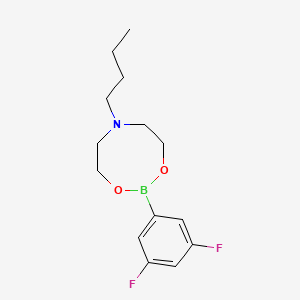

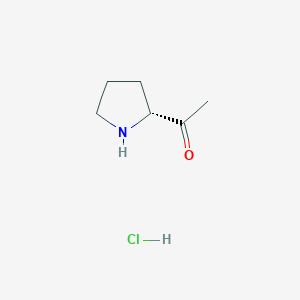

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)